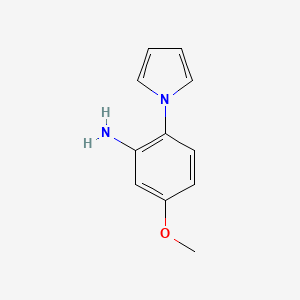

5-Methoxy-2-(1H-pyrrol-1-yl)aniline

Descripción

BenchChem offers high-quality 5-Methoxy-2-(1H-pyrrol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(1H-pyrrol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-2-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSVZBCORDEARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377439 | |

| Record name | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59194-26-2 | |

| Record name | 5-Methoxy-2-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59194-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Methoxy-2-(1H-pyrrol-1-yl)aniline" synthesis from 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline

A Strategic Reduction from 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole for Pharmaceutical Scaffolding

Abstract

The transformation of nitroarenes into anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where aromatic amines serve as critical building blocks.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline, a valuable intermediate, via the reduction of its nitro precursor, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole. We will explore the underlying reaction mechanisms, evaluate various established reduction methodologies, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to implement this crucial synthetic step with efficiency, selectivity, and safety.

Introduction and Strategic Importance

5-Methoxy-2-(1H-pyrrol-1-yl)aniline is a substituted aniline derivative featuring a pyrrole moiety, a common heterocyclic motif in bioactive molecules.[4] The strategic placement of the methoxy and amino groups makes it a versatile precursor for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The direct precursor, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, is readily accessible, making the final reduction step a critical gateway to the desired aniline.

The reduction of an aromatic nitro group is one of the most fundamental and frequently employed transformations in organic chemistry.[2][3] The choice of reducing agent and reaction conditions is paramount, as it dictates the chemoselectivity, yield, and overall process efficiency. This is especially true for multifunctional substrates where other reducible groups may be present. This guide focuses on providing the causal logic behind selecting an optimal reduction strategy for this specific transformation.

The Chemical Transformation: An Overview

The core reaction involves the reduction of the nitro (-NO₂) group of the starting material to a primary amine (-NH₂) group. This process formally involves the transfer of six electrons and the addition of six protons.

Caption: Overall reaction for the synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Mechanistic Pathways of Nitroarene Reduction

Understanding the potential reaction pathways is crucial for troubleshooting and optimizing the synthesis. The reduction of a nitroarene to an aniline can proceed through two primary routes, both involving key intermediates such as the nitrosoarene and the hydroxylamine.[2][3]

-

Direct Pathway: The nitro group is sequentially reduced to a nitrosoarene, then to a hydroxylamine, and finally to the aniline.

-

Condensation Pathway: The nitrosoarene and hydroxylamine intermediates can condense to form an azoxy compound, which is then further reduced through azo and hydrazo intermediates to the final aniline.

The predominant pathway is often dependent on the reaction conditions, particularly the pH and the nature of the reducing agent.

Caption: General mechanistic pathways for the reduction of nitroarenes.

For most laboratory-scale syntheses aiming for the aniline product, conditions are chosen to favor the direct pathway and ensure the complete reduction of the hydroxylamine intermediate, which can sometimes be isolated but is often unstable.[5]

Comparative Analysis of Reduction Methodologies

Several robust methods exist for this transformation. The choice depends on factors such as substrate tolerance, cost, scalability, and available equipment.

| Methodology | Typical Reagents | Advantages | Disadvantages | Suitability for this Synthesis |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High efficiency; Clean (byproduct is H₂O); Well-established.[6][7] | Requires specialized pressure equipment; Pyrophoric catalysts (Raney Ni); Potential for over-reduction of other functional groups.[2][3] | Excellent. The pyrrole ring is generally stable under these conditions. Care must be taken to avoid side reactions if other sensitive groups are present. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, EtOH or EtOAc | Mild and highly chemoselective[6][8]; Tolerates many functional groups (esters, ketones)[8]; Does not require pressure equipment. | Generates stoichiometric tin waste requiring proper disposal; Workup can be tedious to remove tin salts.[9] | Highly Recommended. This is a classic, reliable, and mild method well-suited for laboratory-scale synthesis of complex anilines. |

| Iron-Mediated Reduction | Fe powder, NH₄Cl or AcOH | Inexpensive; Environmentally benign metal[1][10]; High functional group tolerance.[10] | Can require acidic conditions and elevated temperatures; Heterogeneous reaction can lead to slower rates; Generates iron oxide sludge.[2] | Highly Recommended. An excellent "green" and cost-effective alternative to tin-based methods, particularly for larger scales. |

Recommended Experimental Protocol: Tin(II) Chloride Method

This protocol is selected for its high reliability, mild reaction conditions, and excellent chemoselectivity, making it ideal for producing high-purity 5-Methoxy-2-(1H-pyrrol-1-yl)aniline on a research scale.

Caption: Step-by-step workflow for the SnCl₂-mediated reduction.

Step-by-Step Methodology

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole in absolute ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. A typical stoichiometry is 3.0 to 4.0 equivalents. The addition can be exothermic, so it should be done carefully to maintain control of the internal temperature.

-

Reaction: Heat the resulting mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up and Neutralization: Once the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure. To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution with stirring until the pH of the slurry is basic (pH > 8). This step is critical as it neutralizes the acidic medium and precipitates tin hydroxides, which are insoluble.

-

Extraction: Extract the product from the aqueous slurry with a suitable organic solvent, such as ethyl acetate (EtOAc), three times. The product is significantly more soluble in the organic phase.

-

Purification: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering off the drying agent, concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: If necessary, the crude 5-Methoxy-2-(1H-pyrrol-1-yl)aniline can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a pure solid or oil.

Product Characterization

The identity and purity of the synthesized 5-Methoxy-2-(1H-pyrrol-1-yl)aniline (CAS No: 59194-26-2) should be confirmed using standard analytical techniques:[11][12][13]

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, observing the disappearance of the nitro-aromatic proton signals and the appearance of signals corresponding to the aniline N-H protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₂N₂O, MW: 188.23 g/mol ).[13]

-

Melting Point: If the product is a solid, its melting point can be compared to literature values.

Safety and Handling Considerations

-

Nitroaromatics: The starting material, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, should be handled with care as nitroaromatic compounds are potentially toxic and can be explosive under certain conditions.

-

Tin Salts: Tin(II) chloride is corrosive and a suspected sensitizer.[9] Avoid inhalation of dust and skin contact. All tin-containing waste must be collected and disposed of according to institutional and environmental regulations.

-

Solvents: Ethanol and ethyl acetate are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory throughout the procedure.

Conclusion

The reduction of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole to 5-Methoxy-2-(1H-pyrrol-1-yl)aniline is a robust and essential transformation for accessing valuable pharmaceutical intermediates. While catalytic hydrogenation and iron-mediated reductions are excellent alternatives, the tin(II) chloride method offers a superb balance of mild conditions, high chemoselectivity, and operational simplicity for laboratory-scale synthesis. By understanding the underlying mechanisms and carefully executing the validated protocol described herein, researchers can reliably produce this key building block for advanced drug discovery programs.

References

- Vertex AI Search. Nitro Reduction - Common Conditions. Accessed December 31, 2025.

- Royal Society of Chemistry. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing, 2025.

- Royal Society of Chemistry. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.

- PubMed. Highly selective reduction of nitroarenes by iron(0)

- Royal Society of Chemistry. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. RSC Publishing.

- ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.

- American Chemical Society. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. 2020.

- American Chemical Society. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters.

- ResearchGate. ChemInform Abstract: Iron-Catalyzed Selective Reduction of Nitroarenes to Anilines Using Organosilanes. | Request PDF.

- ResearchGate.

- Common Organic Chemistry. Nitro Reduction - SnCl2.

- Mettler Toledo.

- ResearchGate.

- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Wordpress.

- Apollo Scientific. 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

- PubChemLite. 5-methoxy-2-(1h-pyrrol-1-yl)aniline.

- ChemicalBook. 5-METHOXY-2-(1H-PYRROL-1-YL)ANILINE | 59194-26-2.

- National Institutes of Health. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.

- Santa Cruz Biotechnology. 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | CAS 59194-26-2.

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Benchchem. A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. 2017.

- National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC, 2013.

- Organic Chemistry Portal. Pyrrole synthesis.

- Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties.

- PubChemLite. 1-(4-methoxy-2-nitrophenyl)-1h-pyrrole-2-carbaldehyde.

- Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.

- The Royal Society of Chemistry.

- PubChem. 1-(4-Methoxyphenyl)-1H-pyrrole | C11H11NO | CID 272427.

Sources

- 1. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. mt.com [mt.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. Highly selective reduction of nitroarenes by iron(0) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 59194-26-2 Cas No. | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 12. 5-METHOXY-2-(1H-PYRROL-1-YL)ANILINE | 59194-26-2 [amp.chemicalbook.com]

- 13. scbt.com [scbt.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Methoxy-2-(1H-pyrrol-1-yl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline, alongside detailed experimental protocols for their determination. The causality behind experimental choices is elucidated to provide field-proven insights for researchers.

Chemical Identity and Structure

5-Methoxy-2-(1H-pyrrol-1-yl)aniline, with the CAS number 59194-26-2, is an aromatic amine featuring a methoxy group and a pyrrole ring attached to a central aniline scaffold.[1] The strategic placement of these functional groups is expected to significantly influence its chemical reactivity, solubility, and biological activity.

Figure 1: Chemical structure of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Core Physicochemical Properties

A summary of the core physicochemical properties of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline is presented in the table below. It is important to note that while some data is available, many properties are based on computational predictions and should be experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [2][3] |

| Molecular Weight | 188.23 g/mol | [2][3] |

| CAS Number | 59194-26-2 | [1][2] |

| Physical Form | Yellow solid or semi-solid | [4] |

| Melting Point | 41-43 °C (Predicted) | [2][3] |

| Boiling Point | 345.3 ± 32.0 °C (Predicted) | [2][3] |

| pKa (most basic) | 2.05 ± 0.11 (Predicted) | [2][3] |

| XlogP | 1.6 (Predicted) |

Synthesis and Purification

Synthetic Workflow

Figure 2: Proposed synthetic workflow for 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole

-

In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-2-nitroaniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a large volume of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, three times.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole.

Part 2: Reduction to 5-Methoxy-2-(1H-pyrrol-1-yl)aniline

-

To a round-bottom flask containing the crude intermediate from Part 1, add iron powder (4 equivalents) and ammonium chloride (1 equivalent) in water.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a large volume of water and extract with ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for determining the key physicochemical properties of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[5]

Protocol:

-

Ensure the sample of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline is completely dry.

-

Finely powder a small amount of the sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in a melting point apparatus.[7]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (41-43°C).[6]

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]

Boiling Point Determination

Due to the high predicted boiling point and the solid nature of the compound at room temperature, a micro-boiling point determination method is recommended.

Protocol (Thiele Tube Method):

-

Place a few drops of the molten 5-Methoxy-2-(1H-pyrrol-1-yl)aniline into a small test tube or a Durham tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid sample.[9]

-

Attach the small test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9][10]

-

Heat the side arm of the Thiele tube gently.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9]

Solubility Profile

A qualitative assessment of solubility in a range of common laboratory solvents is essential for selecting appropriate solvents for synthesis, purification, and analysis.

Protocol:

-

To a series of small, labeled test tubes, add approximately 10 mg of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)).

-

Agitate each tube vigorously for 1-2 minutes.

-

Observe and record the solubility at room temperature (e.g., soluble, partially soluble, insoluble).

-

For sparingly soluble samples, gentle heating can be applied to assess temperature-dependent solubility.

Determination of pKa

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding. The predicted pKa of 2.05 suggests the anilinic nitrogen is weakly basic.[2][3] This can be experimentally determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

-

Accurately weigh a sample of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline and dissolve it in a suitable solvent mixture (e.g., water/methanol).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Record the volume of titrant added and the corresponding pH values.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural elucidation and confirmation of the identity and purity of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system. The spectrum is expected to show characteristic absorbance bands for the substituted aniline and pyrrole chromophores.

Protocol:

-

Prepare a dilute solution of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline in a UV-transparent solvent (e.g., ethanol or acetonitrile).[11]

-

Use a quartz cuvette for the sample and a matching cuvette containing the pure solvent as a reference.[12]

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

-

N-H stretch (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic, -OCH₃): ~2850-3000 cm⁻¹

-

C=C stretch (aromatic): ~1500-1600 cm⁻¹

-

C-N stretch (aromatic amine): ~1250-1350 cm⁻¹

-

C-O stretch (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Protocol (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[14]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

-

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Signals in the range of δ 6.5-7.5 ppm, with coupling patterns determined by their substitution on the benzene ring.

-

Pyrrole protons: Signals in the range of δ 6.0-7.0 ppm.

-

Amine protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically in the range of δ 3.5-5.0 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic and pyrrole carbons: Signals in the range of δ 100-150 ppm.

-

Carbon attached to the methoxy group: A signal around δ 150-160 ppm.

-

Methoxy carbon: A signal around δ 55 ppm.

Protocol:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[15][16]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.[17]

-

Ensure the sample is completely dissolved and free of any solid particles.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns arising from the loss of functional groups such as -CH₃, -OCH₃, and cleavage of the pyrrole ring.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[18]

-

The sample is vaporized and then ionized by a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.[19]

-

The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[20]

-

A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline, offering a valuable resource for researchers in drug discovery and chemical sciences. The provided protocols are designed to be self-validating and are grounded in established analytical techniques. While some properties are currently based on predictions, the experimental workflows outlined herein provide a clear path for their empirical determination, ensuring scientific rigor and facilitating the advancement of research involving this promising molecule.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

St. Olaf College. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-2-(1h-pyrrol-1-yl)aniline. Retrieved from [Link]

-

University of Warwick. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Approach - Melting and Boiling Point. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Mustansiriyah University. (n.d.). Experiment- 6. College of Pharmacy. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

-

ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

-

Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

Sources

- 1. 59194-26-2 Cas No. | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 2. 5-METHOXY-2-(1H-PYRROL-1-YL)ANILINE CAS#: 59194-26-2 [chemicalbook.com]

- 3. 5-METHOXY-2-(1H-PYRROL-1-YL)ANILINE | 59194-26-2 [amp.chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. ossila.com [ossila.com]

- 12. youtube.com [youtube.com]

- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to 5-Methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 59194-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Methoxy-2-(1H-pyrrol-1-yl)aniline, registered under CAS number 59194-26-2, is a substituted aniline derivative that has garnered significant interest as a key intermediate in the synthesis of complex heterocyclic scaffolds. Its unique molecular architecture, featuring a methoxy-substituted aniline ring fused to a pyrrole moiety, makes it a valuable precursor for the construction of pyrrolo[1,2-a]quinoxalines.[1][2][3][4][5] This class of compounds is of high importance in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][4][5]

This technical guide provides a comprehensive overview of the characterization and properties of 5-methoxy-2-(1H-pyrrol-1-yl)aniline, offering insights into its synthesis, analytical characterization, and its pivotal role in the development of pharmacologically active agents. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-methoxy-2-(1H-pyrrol-1-yl)aniline is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 59194-26-2 | [6] |

| Molecular Formula | C₁₁H₁₂N₂O | [7] |

| Molecular Weight | 188.23 g/mol | [7] |

| IUPAC Name | 5-methoxy-2-(1H-pyrrol-1-yl)aniline | N/A |

| Melting Point | 41-43 °C | N/A |

| Boiling Point (Predicted) | 345.3 ± 32.0 °C | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents such as ethyl acetate and methanol. | [7] |

Synthesis Protocol

The synthesis of 5-methoxy-2-(1H-pyrrol-1-yl)aniline can be achieved through a two-step process starting from the corresponding substituted 2-nitroaniline. The general methodology involves a Clauson-Kaas reaction to form the pyrrole ring, followed by a reduction of the nitro group to an amine.[7]

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-methoxy-2-(1H-pyrrol-1-yl)aniline.

Step-by-Step Methodology

Step 1: Synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole

-

To a solution of 4-methoxy-2-nitroaniline (20 mmol) in acetic acid (100 mL), add 2,5-dimethoxytetrahydrofuran (20 mmol).

-

Reflux the mixture with vigorous stirring for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude intermediate, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole.

Step 2: Synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline

-

To a mixture of the crude 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole from the previous step, add iron powder (80 mmol) and ammonium chloride (NH₄Cl, 20 mmol) in water (50 mL).

-

Reflux the reaction mixture for 4 hours.

-

Upon cooling, pour the mixture into water (300 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to afford the desired product, 5-methoxy-2-(1H-pyrrol-1-yl)aniline.[7]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-methoxy-2-(1H-pyrrol-1-yl)aniline. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 5-methoxy-2-(1H-pyrrol-1-yl)aniline in deuterated chloroform (CDCl₃) are presented below.[7]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.07 | dd | 8.8, 3.6 | 1H | Aromatic-H |

| 6.77 | t | 2.8 | 2H | Pyrrole-H |

| 6.35-6.31 | m | 4H | Aromatic-H, Pyrrole-H | |

| 3.78 | s | 3H | -OCH₃ | |

| 3.67 | s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.94 | C-OCH₃ (Aromatic) |

| 143.36 | C-NH₂ (Aromatic) |

| 128.15 | Aromatic CH |

| 122.12 | Pyrrole CH |

| 121.24 | Aromatic C-N(pyrrole) |

| 109.17 | Pyrrole CH |

| 103.66 | Aromatic CH |

| 102.13 | Aromatic CH |

| 55.40 | -OCH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

HRMS (ESI+) : Calculated for C₁₁H₁₂N₂O [(M+H)⁺]: 189.1022; Found: 189.1024.[7]

Predicted Fragmentation Pattern:

Under electron ionization (EI) mass spectrometry, the following fragmentation pattern is anticipated:

-

m/z 188 : Molecular ion [M]⁺

-

m/z 173 : Loss of a methyl radical (•CH₃) from the methoxy group.

-

m/z 160 : Loss of carbon monoxide (CO) from the methoxy-bearing ring.

-

m/z 132 : Further fragmentation involving the pyrrole ring.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic and pyrrole) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1620-1580 | Strong | C=C stretch (aromatic ring) |

| 1520-1480 | Strong | C=C stretch (pyrrole ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1350-1280 | Medium | C-N stretch (aromatic amine) |

Application as a Precursor to Pyrrolo[1,2-a]quinoxalines

The primary significance of 5-methoxy-2-(1H-pyrrol-1-yl)aniline lies in its role as a key starting material for the synthesis of pyrrolo[1,2-a]quinoxalines. These tricyclic nitrogen-containing heterocycles are recognized for their diverse pharmacological activities.[1][2][4][5]

General Reaction Scheme

The condensation of 5-methoxy-2-(1H-pyrrol-1-yl)aniline with various aldehydes or their derivatives, often under acidic or metal-catalyzed conditions, leads to the formation of the pyrrolo[1,2-a]quinoxaline core.

Caption: Role of the title compound in synthesizing bioactive molecules.

The methoxy substituent on the aniline ring of the precursor can influence the electronic properties and reactivity of the molecule, as well as the pharmacological profile of the final pyrrolo[1,2-a]quinoxaline derivatives. This allows for the generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

5-Methoxy-2-(1H-pyrrol-1-yl)aniline is a well-characterized and synthetically accessible compound that serves as a crucial intermediate in the construction of medicinally relevant pyrrolo[1,2-a]quinoxalines. This guide has provided a detailed overview of its synthesis, physicochemical properties, and analytical characterization, underscoring its importance for researchers and professionals in the field of drug development. The availability of robust synthetic protocols and comprehensive characterization data facilitates its application in the exploration of new therapeutic agents.

References

-

Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. The Royal Society of Chemistry. 2016.

-

Synthesis of pyrrolo[1,2‐a]quinoxalines 1. a) 2,5‐dimethoxytetrahydrofuran, AcOH, reflux. ResearchGate.

-

Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Institutes of Health.

-

5-Methoxy-2-(1H-pyrrol-1-yl)aniline. Apollo Scientific.

-

Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Royal Society of Chemistry.

-

Design of new pyrrolo-[1,2-a]quinoxalines. ResearchGate.

-

5-methyl-2-(1H-pyrrol-1-yl)aniline. PubChem.

-

Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines by Cyclization of 2-(1H-pyrrol-1-yl)anilines and Alcohols. ResearchGate.

-

Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2... ResearchGate. aquinoxalines_and_Pyrrolo12-aquinoxalin-45H-ones)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 59194-26-2 Cas No. | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 7. rsc.org [rsc.org]

5-Methoxy-2-(1H-pyrrol-1-yl)aniline: A Cornerstone for Advanced Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic chemistry, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 5-Methoxy-2-(1H-pyrrol-1-yl)aniline emerges as a molecule of significant interest. Its unique structural framework, featuring an aniline core substituted with a methoxy group and a pyrrole moiety, provides a versatile platform for a diverse array of chemical transformations. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the synthesis of novel compounds for the pharmaceutical and materials science sectors.

The aniline functional group serves as a key handle for various synthetic manipulations, including N-alkylation, N-acylation, and a range of powerful cross-coupling reactions. The strategic placement of the electron-donating methoxy group and the electron-rich pyrrole ring significantly influences the molecule's reactivity, enabling chemists to achieve high levels of selectivity and yield in their synthetic endeavors. The pyrrole ring, a common motif in biologically active compounds, further enhances the potential of this building block in medicinal chemistry.

PART 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline is crucial for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O[1][2][3] |

| Molecular Weight | 188.23 g/mol [1][2] |

| CAS Number | 59194-26-2[2][4][5] |

| Physical Form | Yellow solid or semi-solid |

| Purity | Typically ≥97% |

| Storage | Keep in a dark place, sealed in dry, 2-8°C |

The interplay between the aniline, methoxy, and pyrrole functional groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity in various chemical transformations.

PART 2: Synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline

The accessibility of this key building block is predicated on efficient and scalable synthetic routes. A prevalent method for the preparation of 2-(1H-pyrrol-1-yl)anilines involves a modified literature procedure.[6]

A Representative Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a substituted 2-nitroaniline.

Sources

- 1. PubChemLite - 5-methoxy-2-(1h-pyrrol-1-yl)aniline (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 5-Methoxy-2-(1H-pyrrol-1-yl)aniline|CAS 59194-26-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. 5-METHOXY-2-(1H-PYRROL-1-YL)ANILINE | 59194-26-2 [amp.chemicalbook.com]

- 5. 59194-26-2 Cas No. | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline via Paal-Knorr Reaction

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products, pharmaceuticals, and materials science applications.[1][2] Among the numerous synthetic methodologies available for the construction of this key scaffold, the Paal-Knorr reaction stands out as a particularly robust and versatile approach.[3][4] This reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[3][4] Its enduring appeal lies in its operational simplicity, generally high yields, and the ready availability of the requisite starting materials.[5]

This document provides a detailed guide for the synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline, a valuable substituted aniline derivative with potential applications in drug discovery and medicinal chemistry. Aniline and its derivatives are common structural motifs in many FDA-approved drugs, though their use can sometimes be limited by metabolic instability or toxicity.[6] The strategic incorporation of a pyrrole moiety can modulate these properties, potentially enhancing bioavailability, solubility, and receptor selectivity.[6] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance.

Reaction Mechanism and Workflow

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated mechanism. The reaction is typically catalyzed by protic or Lewis acids.[3][7] The accepted mechanism, supported by experimental and computational studies, involves the following key steps:[8][9]

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (5-methoxy-2-aminobenzaldehyde) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), forming a hemiaminal intermediate.[3][5]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[3] This cyclization is often the rate-determining step of the reaction.[7][9]

-

Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[7]

The overall workflow for the synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline is depicted in the following diagram:

Caption: General workflow for the Paal-Knorr synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

Experimental Protocol

This protocol details the synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline from 4-methoxy-2-nitroaniline and 2,5-hexanedione. While a direct reaction with 5-methoxy-2-aminobenzaldehyde is conceivable, the following represents a common and reliable approach.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-2-nitroaniline | ReagentPlus®, 99% | Major Supplier |

| 2,5-Hexanedione | 97% | Major Supplier |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Major Supplier |

| Ethanol | 200 Proof, Absolute | Major Supplier |

| Ethyl Acetate | ACS Reagent, ≥99.5% | Major Supplier |

| Hexanes | ACS Reagent, ≥98.5% | Major Supplier |

| Sodium Sulfate (anhydrous) | ACS Reagent, granular | Major Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Major Supplier |

| Round-bottom flask (100 mL) | ||

| Reflux condenser | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle | ||

| Separatory funnel (250 mL) | ||

| Rotary evaporator | ||

| Chromatography column | ||

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxy-2-nitroaniline (1.68 g, 10.0 mmol) and 2,5-hexanedione (1.14 g, 10.0 mmol).

-

Solvent and Catalyst Addition: To the flask, add ethanol (20 mL) and glacial acetic acid (2 mL). Acetic acid serves as a weak acid catalyst to facilitate the condensation.[10]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer the solution to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid, followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 5-Methoxy-2-(1H-pyrrol-1-yl)aniline.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular formula is C₁₁H₁₂N₂O with a molecular weight of 188.23 g/mol .[11]

Data and Expected Results

Reaction Parameters

| Parameter | Value |

| Reactant 1 | 4-Methoxy-2-nitroaniline (10.0 mmol) |

| Reactant 2 | 2,5-Hexanedione (10.0 mmol) |

| Catalyst | Glacial Acetic Acid (2 mL) |

| Solvent | Ethanol (20 mL) |

| Reaction Temperature | Reflux (~80-85 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% (after purification) |

Spectroscopic Data

While specific experimental data for 5-Methoxy-2-(1H-pyrrol-1-yl)aniline is not widely published, the following are predicted spectroscopic characteristics based on the structure and data from similar compounds.[12][13]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.0-6.5 (m, 3H, Ar-H), ~6.8 (t, 2H, pyrrole H-2,5), ~6.2 (t, 2H, pyrrole H-3,4), ~3.8 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~158 (C-O), ~140 (C-N), ~130, ~120, ~115, ~110 (Ar-C), ~122 (pyrrole C-2,5), ~109 (pyrrole C-3,4), ~55 (OCH₃).

-

Mass Spectrometry (ESI+): m/z = 189.1 [M+H]⁺.

Mechanistic Insights and Troubleshooting

The success of the Paal-Knorr synthesis can be influenced by several factors. Understanding these can aid in optimizing the reaction and troubleshooting any issues that may arise.

Choice of Catalyst

While weak protic acids like acetic acid are commonly employed, various other catalysts have been reported to promote the Paal-Knorr reaction, often under milder conditions.[10] These include Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid-supported catalysts (e.g., montmorillonite clay, silica sulfuric acid).[7][9] The choice of catalyst can be critical, especially for substrates with acid-sensitive functional groups.[7]

Reaction Conditions

Traditionally, the Paal-Knorr synthesis has been conducted at elevated temperatures with prolonged reaction times.[9] However, modern variations have demonstrated the efficacy of microwave-assisted heating, which can significantly reduce reaction times and often improve yields.[5][7] Solvent-free conditions have also been successfully employed, offering a "greener" alternative.[9]

Potential Side Reactions

A potential side reaction in the Paal-Knorr synthesis is the formation of furans, particularly under strongly acidic conditions (pH < 3).[10] Careful control of the reaction pH is therefore important to favor the formation of the desired pyrrole product.

The following diagram illustrates the key decision points and potential outcomes in the Paal-Knorr synthesis:

Caption: Decision tree for optimizing the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr reaction provides an efficient and reliable method for the synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)aniline. The protocol outlined in this guide, along with the mechanistic insights and troubleshooting tips, should enable researchers to successfully prepare this valuable compound for applications in drug discovery and development. The versatility of the Paal-Knorr synthesis allows for the generation of diverse libraries of substituted pyrroles, which can be screened for a wide range of biological activities.[5]

References

-

Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

- El-Mageed, H. R. A., & Ali, E. M. (2025, August 5). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling, 31(8), 234.

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Chemistry Online. (2023, January 25). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]

- Wang, Q., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(5), 1836–1839.

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Li, B. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega, 5(1), 12-26.

- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-2-(1h-pyrrol-1-yl)aniline. Retrieved from [Link]

- Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 3(4), 1-13.

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

- Rosu, T., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(19), 6543.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. cresset-group.com [cresset-group.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. PubChemLite - 5-methoxy-2-(1h-pyrrol-1-yl)aniline (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 12. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Note: A Robust Protocol for the Catalytic Reduction of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole to its Aniline Derivative

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] This application note presents a detailed, field-proven protocol for the efficient synthesis of 1-(2-amino-4-methoxyphenyl)-1H-pyrrole from its nitro precursor, 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole. We focus on catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor—a method prized for its operational simplicity, high chemoselectivity, and enhanced safety profile compared to traditional hydrogenation with pressurized hydrogen gas.[3][4][5] This guide provides a comprehensive walkthrough of the reaction mechanism, step-by-step experimental procedures, data interpretation, and troubleshooting to enable researchers to reliably execute this transformation.

Introduction and Scientific Rationale

Aromatic amines are a privileged class of compounds in drug discovery and development. The specific target of this protocol, 1-(2-amino-4-methoxyphenyl)-1H-pyrrole, incorporates a pyrrole moiety linked to an aniline core, representing a versatile scaffold for further chemical elaboration. The most reliable and scalable method for its synthesis is the reduction of the ortho-nitro group of the precursor.

While various methods exist for nitro reduction, heterogeneous catalytic hydrogenation stands out for its efficiency and clean conversion.[6][7] The catalyst of choice, palladium on carbon (Pd/C), is highly effective for reducing nitro groups without affecting other reducible functionalities under controlled conditions.[8][9]

Causality of Method Selection: We have selected Catalytic Transfer Hydrogenation (CTH) over methods requiring pressurized H₂ gas for several key reasons:

-

Safety and Accessibility: CTH avoids the need for specialized high-pressure reactors (autoclaves), making the procedure accessible to any standard laboratory with basic glassware.[3]

-

Operational Simplicity: The hydrogen donor, ammonium formate, is a stable, easy-to-handle solid that decomposes in situ to produce hydrogen, carbon dioxide, and ammonia.[3]

-

High Selectivity: The conditions are mild and highly chemoselective for the nitro group, minimizing the risk of over-reduction or cleavage of other sensitive functional groups.[10]

The overall transformation is depicted below:

Caption: Reaction scheme for the reduction of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole.

Mechanistic Overview

The catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process.[11] While the exact mechanism can be complex, it is generally accepted to proceed through nitroso and hydroxylamine intermediates.

-

Adsorption: Both the hydrogen donor (ammonium formate) and the nitroarene substrate adsorb onto the palladium nanoparticle surface.

-

Hydrogen Generation: Ammonium formate decomposes on the catalyst surface to generate active hydrogen species.

-

Stepwise Reduction: The adsorbed hydrogen atoms are sequentially transferred to the nitrogen atom of the nitro group.

-

R-NO₂ → R-NO (Nitroso intermediate)

-

R-NO → R-NHOH (Hydroxylamine intermediate)[7]

-

R-NHOH → R-NH₂ (Aniline product)

-

-

Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The high efficiency of Pd/C stems from its ability to facilitate both the decomposition of the hydrogen source and the sequential hydrogenation steps on its high-surface-area carbon support.[9]

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol provides a self-validating system with clear checkpoints for monitoring reaction completion and ensuring product purity.

Materials and Equipment

| Reagents & Materials | Equipment |

| 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole | Round-bottom flask (e.g., 100 mL) |

| Palladium on Carbon (10 wt% Pd, dry basis) | Reflux condenser & heating mantle |

| Ammonium Formate (HCOONH₄) | Magnetic stirrer and stir bar |

| Anhydrous Methanol (MeOH) | Inert gas line (Nitrogen or Argon) |

| Ethyl Acetate (EtOAc) | Buchner funnel and filter flask |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Celite™ 545 (diatomaceous earth) |

| Brine (Saturated NaCl solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates |

| Deionized Water | Standard laboratory glassware |

Critical Safety Precautions

-

Catalyst Handling: Palladium on carbon is pyrophoric , especially when dry and exposed to air and solvents. Always handle it in an inert atmosphere or add it to the solvent mixture carefully and quickly. Never leave the used catalyst to dry on filter paper.[11]

-

Solvent Safety: Methanol and ethyl acetate are flammable. Perform the reaction and workup in a well-ventilated fume hood away from ignition sources.

-

Exothermic Potential: The reduction of nitro groups is exothermic. For larger-scale reactions, be prepared to use a cooling bath during catalyst addition if necessary.[11]

Step-by-Step Methodology

(Based on a 1.0 g substrate scale)

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole (1.0 g, 4.58 mmol).

-

Add anhydrous methanol (30 mL) to dissolve the substrate.

-

Add ammonium formate (1.44 g, 22.9 mmol, 5.0 equivalents) to the solution. Rationale: A significant excess of the hydrogen donor is used to drive the reaction to completion.

-

Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

-

-

Catalyst Addition and Reaction Execution:

-

Gently flush the system with an inert gas (N₂ or Ar).

-

Carefully , in one portion, add the 10% Pd/C catalyst (100 mg, ~10% by weight of the substrate). A small puff of gas (CO₂ and NH₃) may be observed. Rationale: Adding the catalyst last to the solution mitigates its pyrophoric risk.

-

Begin vigorous stirring and heat the mixture to a gentle reflux (~65 °C).

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it through a pipette with a cotton plug, and spotting it on a TLC plate.

-

Eluent System: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point.

-

Visualization: The starting material (nitro compound) is typically more nonpolar and will have a higher Rf value than the product (aniline), which will be more polar and have a lower Rf. The reaction is complete when the starting material spot has completely disappeared (typically 1-2 hours).

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Catalyst Removal (Critical Step): Prepare a small pad of Celite™ (~1-2 cm thick) in a Buchner funnel. Pre-wet the Celite pad with methanol.

-

Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Do not allow the pad to go dry. Wash the flask and the filter cake with additional methanol (2 x 15 mL) to ensure all product is collected.[12]

-

Catalyst Quenching: Immediately transfer the Celite pad with the catalyst into a beaker of water to quench it before disposal according to institutional guidelines.

-

Transfer the combined filtrate to a larger round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

-

-

Aqueous Extraction:

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Saturated NaHCO₃ solution (2 x 30 mL) - To remove any remaining acidic impurities.

-

Deionized water (1 x 30 mL)

-

Brine (1 x 30 mL) - To aid in the separation of the organic and aqueous layers.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(2-amino-4-methoxyphenyl)-1H-pyrrole.

-

-

Purification:

-

The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization. The product should appear as a light-colored solid.

-

Expected Results

| Parameter | Expected Outcome |

| Reaction Time | 1 - 2 hours |

| Physical Appearance | Light yellow or off-white solid |

| Yield | >90% |

| Purity (Crude) | Typically >95% by ¹H NMR |

| TLC (3:1 Hex:EtOAc) | Rf (Product) ≈ 0.3; Rf (Starting Material) ≈ 0.6 |

Workflow Visualization and Troubleshooting

The entire experimental process can be visualized as a logical sequence of operations.

Caption: Experimental workflow for the catalytic transfer hydrogenation protocol.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient ammonium formate.2. Deactivated (old) catalyst.3. Insufficient heating. | 1. Add another 1-2 equivalents of ammonium formate.2. Add a fresh spatula-tip of Pd/C catalyst.3. Ensure the reaction is maintaining a steady reflux. |

| Low Yield | 1. Incomplete reaction.2. Product loss during workup (e.g., emulsions).3. Catalyst was not washed sufficiently. | 1. See above.2. Add more brine during extraction to break emulsions.3. Ensure the Celite pad is thoroughly washed with solvent post-filtration. |

| Dark-colored Product | Oxidation of the aniline product to colored impurities. | Work quickly during the workup. If necessary, perform the final concentration at a lower temperature. Purification via column chromatography will remove colored impurities. |

Conclusion

The protocol described provides a reliable, safe, and highly efficient method for the synthesis of 1-(2-amino-4-methoxyphenyl)-1H-pyrrole. By employing catalytic transfer hydrogenation with Pd/C and ammonium formate, researchers can avoid the hazards and specialized equipment associated with high-pressure hydrogenation while achieving excellent yields and product purity.[5][13] This robust procedure is well-suited for both small-scale synthesis in academic research and as a foundational step in larger-scale drug development programs.

References

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Stavber, G., & Zupan, M. (2015). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 20(7), 11674-11687. PMC.

- Karami, B., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.

- Jagodzińska, M., et al. (2021).

- Karami, B., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.

- Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.

- Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroarom

- Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.

- General scheme for the catalytic hydrogenation of nitroarene.

- Jagodzińska, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nitrocyclohexa-1,3-diene. Benchchem.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

- Application Notes: Palladium on Carbon (Pd/C)

- Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.

- Palladium on carbon. Wikipedia.

- Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges.

- Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group. Loughborough University Research Repository.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. imedpub.com [imedpub.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 10. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Development of Polymers from Aniline and Pyrrole Derivatives

Introduction: The Dawn of Conductive Biomaterials

Inherently conducting polymers (ICPs) represent a paradigm shift in materials science, merging the electrical properties of metals with the processability and flexibility of traditional polymers.[1][2] Among the pioneers in this class of materials, polyaniline (PANI) and polypyrrole (PPy) have garnered significant attention due to their straightforward synthesis, tunable conductivity, and notable biocompatibility.[3][4][5] These polymers possess a conjugated π-electron system along their backbone, which facilitates charge transport.[6][7] This unique characteristic has unlocked a plethora of applications in the biomedical field, including sophisticated biosensors, controlled drug delivery systems, and innovative scaffolds for tissue engineering.[2][3][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis, characterization, and application of polymers derived from aniline and pyrrole. The focus is on providing not just the procedural steps, but also the underlying scientific principles that govern these processes, ensuring a deeper understanding and facilitating troubleshooting and further innovation.

Part 1: Foundational Principles of Polymerization

The most common method for synthesizing PANI and PPy is oxidative polymerization.[10][11] This process involves the oxidation of the aniline or pyrrole monomers, leading to the formation of radical cations that subsequently couple to form the polymer chain.[12][13][14] The choice of oxidant and reaction conditions significantly influences the properties of the resulting polymer, including its molecular weight, morphology, and electrical conductivity.[15]

Mechanism of Aniline Polymerization

The oxidative polymerization of aniline is a complex process that proceeds through several stages, including initiation, propagation, and termination.[12] The reaction is typically carried out in an acidic medium, which is crucial for the formation of the conductive emeraldine salt form of polyaniline.[16] The acidity of the reaction medium has a profound impact on the polymerization mechanism and the final polymer structure. The proposed mechanism involves the formation of an aniline radical cation, which then couples with other monomers or oligomers.[12][16] The process is believed to involve intermediates such as p-aminodiphenylamine (PADPA).[16]

References

- 1. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conducting Polymers for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. paperpublications.org [paperpublications.org]

- 7. irjet.net [irjet.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Polypyrrole - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. systems.enpress-publisher.com [systems.enpress-publisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cpsm.kpi.ua [cpsm.kpi.ua]

Application Notes & Protocols: Exploring the Neuroprotective Effects of Pyrrole Derivatives in PC12 Cells

Introduction: A Model System for Neuroprotection

The study of neurodegenerative diseases, such as Parkinson's and Alzheimer's, necessitates robust in vitro models that can faithfully recapitulate key aspects of neuronal distress. The PC12 cell line, derived from a rat pheochromocytoma, is a cornerstone model in neuroscience research.[1][2] These cells, upon stimulation with Nerve Growth Factor (NGF), cease proliferation and differentiate into cells with characteristics of sympathetic neurons, making them an invaluable tool for screening potential neuroprotective compounds.[2] Pyrrole derivatives have emerged as a promising class of molecules, with studies demonstrating their ability to mitigate neurotoxicity through various mechanisms, including antioxidant and anti-inflammatory actions.[3][4][5][6][7][8]

This guide provides a comprehensive framework for researchers to investigate the neuroprotective properties of novel pyrrole derivatives using a well-established PC12 cell-based assay. We will detail the protocols for cell culture, induction of neurotoxicity using 6-hydroxydopamine (6-OHDA)—a potent dopaminergic neurotoxin—and the assessment of cytoprotection.[3][5] Furthermore, we will explore the underlying molecular mechanisms, focusing on key signaling pathways implicated in cell survival and stress response.

Experimental Principle & Design